Naluzotan

5-HT1A receptor binding receptor occupancy CNS pharmacology

Naluzotan (PRX-00023) is a non-azapirone phenylpiperazine 5-HT1A receptor full agonist (EC50=20 nM, Ki=5.1 nM) with dual sigma-1 antagonism (Ki=100 nM). Unlike buspirone, it produces anxiolysis without sedation at effective doses and avoids CYP450-mediated drug-drug interactions. Its clean metabolic profile and full signaling efficacy make it the definitive tool for dissecting 5-HT1A-mediated anxiety pathways and screening adjunctive therapies for epilepsy and depression.

Molecular Formula C23H38N4O3S
Molecular Weight 450.6 g/mol
CAS No. 740873-06-7
Cat. No. B1676924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaluzotan
CAS740873-06-7
SynonymsN-(3-(4-(4-cyclohexylmethanesulfonylaminobutyl)piperazin-1-yl)phenyl)acetamide
naluzotan
PRX 00023
PRX-00023
PRX00023
Molecular FormulaC23H38N4O3S
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCNS(=O)(=O)CC3CCCCC3
InChIInChI=1S/C23H38N4O3S/c1-20(28)25-22-10-7-11-23(18-22)27-16-14-26(15-17-27)13-6-5-12-24-31(29,30)19-21-8-3-2-4-9-21/h7,10-11,18,21,24H,2-6,8-9,12-17,19H2,1H3,(H,25,28)
InChIKeySPWZXWDPAWDKQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Naluzotan (PRX-00023) for 5-HT1A Research: A Phenylpiperazine Partial Agonist with Dual Sigma-1 Antagonist Activity


Naluzotan (CAS 740873-06-7), also known as PRX-00023, is a phenylpiperazine-class serotonergic compound that functions as a selective, high-affinity 5-HT1A receptor partial agonist with an IC50 of approximately 20 nM and a Ki of 5.1 nM [1]. It is distinguished by its non-azapirone structure, which confers minimal alpha-adrenergic cross-reactivity, and by its secondary pharmacological activity as a sigma-1 receptor antagonist (Ki = 100 nM at guinea pig sigma receptor) [2]. Naluzotan was advanced to Phase III clinical trials for generalized anxiety disorder and Phase II for major depressive disorder and epilepsy before development was discontinued [3].

Why Naluzotan Cannot Be Substituted with Other 5-HT1A Agonists in Research Protocols


Naluzotan occupies a distinct pharmacological niche among 5-HT1A receptor agonists due to its combination of high receptor binding affinity, non-azapirone chemotype, dual sigma-1 antagonism, and absence of cytochrome P450 inhibition. In contrast, commonly employed 5-HT1A agonists such as buspirone, tandospirone, gepirone, and vilazodone exhibit significant differences in receptor affinity, off-target binding, metabolic liability, or functional selectivity that preclude direct interchangeability in experimental systems [1]. These differences manifest in divergent in vivo efficacy profiles, sedative liabilities, and drug-drug interaction potential, as demonstrated in preclinical head-to-head comparisons and cross-study analyses [2].

Quantitative Comparator Evidence for Naluzotan vs. In-Class 5-HT1A Agonists


5-HT1A Receptor Binding Affinity: Naluzotan Exhibits 5-Fold Higher Affinity than Tandospirone

Naluzotan demonstrates a Ki of 5.1 nM for the human 5-HT1A receptor, which is approximately 5-fold higher affinity (lower Ki) compared to the clinically used 5-HT1A partial agonist tandospirone (Ki = 27 nM) [1]. This difference in binding affinity is substantial and would translate to distinct receptor occupancy profiles at equivalent doses.

5-HT1A receptor binding receptor occupancy CNS pharmacology

Functional 5-HT1A Agonism: Naluzotan Acts as a Full Agonist in Cellular Assays

In cell-based functional assays, Naluzotan behaves as a full agonist with an EC50 of 20 nM, whereas tandospirone and gepirone are partial agonists with lower intrinsic efficacy [1]. The full agonism of Naluzotan distinguishes it from these partial agonists, which exhibit reduced maximal receptor activation.

functional agonism GPCR signaling intrinsic efficacy

In Vivo Anxiolytic Efficacy: Naluzotan Reduces Ultrasonic Vocalizations Without Sedation, Unlike Buspirone

In a direct head-to-head preclinical study using infant rats bred for high anxiety, Naluzotan (PRX-00023) significantly reduced ultrasonic vocalization (USV) rates at doses of 0.01-0.05 mg/kg (i.p.) without producing sedation at any dose tested. In contrast, buspirone produced significant sedation at all doses except the lowest (0.1 mg/kg), limiting its utility as an anxiolytic without sedative confounds [1].

preclinical anxiety models ultrasonic vocalizations sedation liability

hERG Channel Blockade: Naluzotan Exhibits Weak hERG Inhibition, Mitigating Cardiovascular Liability

Naluzotan blocks the hERG potassium channel with an IC50 of 3800 nM, which is substantially weaker (higher IC50) than the potent inhibition seen with several other 5-HT1A agonists and related compounds [1]. While no direct comparator data is available for all 5-HT1A agonists, this IC50 value places Naluzotan in a favorable safety margin category (IC50 > 30-fold above therapeutic concentrations) relative to known torsadogenic agents.

cardiac safety hERG channel QT prolongation

CYP450 Inhibition Profile: Naluzotan Does Not Inhibit Major CYP Isoforms, Minimizing Drug-Drug Interaction Risk

In vitro screening demonstrates that Naluzotan does not inhibit the major human cytochrome P450 isoforms CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 at relevant concentrations [1]. In contrast, azapirone-class 5-HT1A agonists such as buspirone are metabolized by CYP3A4 and can be subject to clinically significant drug-drug interactions with CYP3A4 inhibitors [2].

drug metabolism CYP inhibition DDI potential

Brain Penetration: Naluzotan Achieves Comparable Brain Exposure to Buspirone with a Favorable Brain:Serum Ratio

In rats, Naluzotan exhibits a brain:serum concentration ratio of approximately 0.5 at 1 hour post-administration, with brain concentrations reaching levels roughly equivalent to those of buspirone [1]. This indicates adequate CNS penetration, a prerequisite for any centrally acting 5-HT1A agonist, while the moderate ratio suggests a favorable balance between central efficacy and peripheral exposure.

CNS penetration brain exposure pharmacokinetics

Recommended Research Applications for Naluzotan Based on Quantitative Differentiation Evidence


Preclinical Studies of 5-HT1A-Mediated Anxiolysis Requiring Behavioral Specificity Without Sedative Confounds

For researchers investigating the role of 5-HT1A receptors in anxiety using behavioral models, Naluzotan offers a critical advantage: it reduces anxiety-like ultrasonic vocalizations in infant rats at doses that do not produce sedation, unlike the prototypical 5-HT1A agonist buspirone, which causes sedation at all but the lowest anxiolytic doses [1]. This property enables the isolation of anxiety-specific effects from motor or sedative confounds, making Naluzotan the preferred tool for studies of anxiety mechanisms, anxiolytic drug screening, and validation of genetic models of anxiety disorders.

In Vitro Signal Transduction Studies Requiring Full Agonism at 5-HT1A Receptors

In cell-based assays of 5-HT1A receptor signaling, Naluzotan acts as a full agonist (EC50 = 20 nM), in contrast to partial agonists such as tandospirone and gepirone that produce submaximal receptor activation [1]. Researchers investigating the full spectrum of 5-HT1A-mediated intracellular signaling cascades—including G-protein activation, cAMP modulation, and beta-arrestin recruitment—should select Naluzotan to achieve maximal receptor activation and to avoid the confounding influence of partial agonism on downstream effector pathways.

Polypharmacy and Drug-Drug Interaction Studies Requiring a Clean CYP450 Profile

Naluzotan's lack of inhibition of major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) makes it an ideal tool for in vivo studies involving co-administered compounds that are metabolized by these enzymes [1]. In contrast, azapirone-class 5-HT1A agonists such as buspirone are CYP3A4 substrates and can confound DDI studies. Naluzotan's clean CYP profile minimizes metabolic interactions and simplifies pharmacokinetic interpretation in multi-drug experimental designs, including studies of adjunctive therapies for anxiety or depression.

Research on Dual 5-HT1A Agonism and Sigma-1 Receptor Antagonism in CNS Disorders

Naluzotan's unique dual pharmacology—high-affinity 5-HT1A agonism (Ki = 5.1 nM) combined with sigma-1 receptor antagonism (Ki = 100 nM at guinea pig sigma receptor)—positions it as a specialized tool for investigating the interplay between serotonergic and sigma-1 receptor systems in CNS disorders [1]. This dual mechanism is not shared by most comparator 5-HT1A agonists and may be particularly relevant for studies of epilepsy, where both 5-HT1A and sigma-1 receptors are implicated in seizure modulation. Naluzotan was advanced to Phase II trials for localization-related epilepsy, underscoring its translational relevance for this indication [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naluzotan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.